Cas no 1805739-33-6 (Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate)

Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate
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- インチ: 1S/C14H15ClO6/c1-3-21-14(20)8-4-5-9(11(16)7(2)15)10(6-8)12(17)13(18)19/h4-7,12,17H,3H2,1-2H3,(H,18,19)
- InChIKey: FQCUBFDOQWSGDA-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(C1C=CC(C(=O)OCC)=CC=1C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 410
- トポロジー分子極性表面積: 101
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015004577-250mg |
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |
1805739-33-6 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015004577-1g |
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |
1805739-33-6 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
Alichem | A015004577-500mg |
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate |
1805739-33-6 | 97% | 500mg |
806.85 USD | 2021-06-21 |
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoateに関する追加情報
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate (CAS No. 1805739-33-6): A Comprehensive Overview
Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate, identified by its CAS number 1805739-33-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex functional groups, presents a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The structural composition of Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate includes a benzoate core substituted with both carboxy(hydroxy)methyl and 2-chloropropanoyl groups, which contribute to its reactivity and potential biological activity.
The benzoate moiety is a well-known pharmacophore in medicinal chemistry, often found in drugs targeting various diseases due to its ability to interact with biological receptors. The presence of the carboxy(hydroxy)methyl group introduces hydrophilicity, enhancing solubility in aqueous environments, while the 2-chloropropanoyl group adds lipophilicity, facilitating membrane penetration. This balance of polar and non-polar characteristics makes Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate an intriguing candidate for drug design.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate. These innovations have not only improved yield but also reduced the environmental impact of its synthesis. For instance, catalytic processes and green chemistry principles have been increasingly employed to minimize waste and energy consumption. Such developments align with the broader industry trend toward sustainable pharmaceutical manufacturing.
In the realm of bioorganic chemistry, Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate has been explored as a precursor for more complex molecules. Its versatile functional groups allow for further modifications, enabling chemists to tailor its properties for specific applications. Researchers have utilized this compound in the synthesis of analogs with enhanced pharmacological profiles, including improved binding affinity and reduced side effects. The benzoate core, in particular, has been modified to develop derivatives with potential applications in treating neurological disorders, inflammation, and infectious diseases.
The compound's unique structure also makes it a valuable tool in computational chemistry and molecular modeling studies. These studies help predict how Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate interacts with biological targets at the molecular level. By leveraging advanced computational techniques, scientists can identify optimal drug candidates and optimize their formulations before moving to expensive and time-consuming experimental trials. This approach has significantly accelerated the drug discovery process in recent years.
Current research is also focusing on understanding the metabolic pathways involving Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate and its derivatives. Understanding how these compounds are processed within the body is crucial for developing safe and effective drugs. Metabolomic studies have begun to unravel the intricate ways in which these molecules are broken down and excreted, providing insights into their potential toxicity and therapeutic efficacy.
The pharmaceutical industry continues to invest heavily in exploring new applications for Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate. Its multifaceted properties make it a promising candidate for various therapeutic areas, including oncology, cardiovascular diseases, and metabolic disorders. As research progresses, it is expected that more derivatives will be developed, each with tailored properties to address specific medical needs.
Collaborations between academic institutions and pharmaceutical companies have further propelled the study of Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate. These partnerships facilitate the sharing of resources and expertise, leading to faster breakthroughs in drug development. The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, biochemistry, and computational science—has been instrumental in advancing our understanding of this compound's potential.
Looking ahead, the future of Ethyl 3-(carboxy(hydroxy)methyl)-4-(2-chloropropanoyl)benzoate appears bright, with ongoing research promising new discoveries. As synthetic methods become more sophisticated and computational tools more powerful, the possibilities for utilizing this compound in drug development are virtually limitless. The continued exploration of its pharmacological properties will undoubtedly lead to innovative treatments that improve human health.
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